Cas no 67705-84-4 (Benzenemethanol, 4-bromo-α,α-bis(4-bromophenyl)-)
Benzenemethanol, 4-bromo-α,α-bis(4-bromophenyl)- Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanol, 4-bromo-α,α-bis(4-bromophenyl)-
- 4,4',4''-tribromotriphenylmethanol
- 67705-84-4
- G67689
- tris(4-bromophenyl)methanol
-
- Inchi: 1S/C19H13Br3O/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,23H
- InChI Key: HKMMESHJKVJWIH-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C(C1C=CC(=CC=1)Br)(C1C=CC(=CC=1)Br)O
Computed Properties
- Exact Mass: 495.84960g/mol
- Monoisotopic Mass: 493.85165g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.3
- Topological Polar Surface Area: 20.2Ų
Benzenemethanol, 4-bromo-α,α-bis(4-bromophenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1641033-100mg |
Tris(4-bromophenyl)methanol |
67705-84-4 | 98% | 100mg |
¥3568.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1641033-250mg |
Tris(4-bromophenyl)methanol |
67705-84-4 | 98% | 250mg |
¥6574.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1641033-1g |
Tris(4-bromophenyl)methanol |
67705-84-4 | 98% | 1g |
¥19128.00 | 2024-05-04 |
Benzenemethanol, 4-bromo-α,α-bis(4-bromophenyl)- Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on Benzenemethanol, 4-bromo-α,α-bis(4-bromophenyl)-
Recent Advances in the Study of Benzenemethanol, 4-bromo-α,α-bis(4-bromophenyl)- (CAS: 67705-84-4)
Benzenemethanol, 4-bromo-α,α-bis(4-bromophenyl)- (CAS: 67705-84-4) is a brominated aromatic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential use as a building block for more complex pharmaceutical agents. This research brief aims to summarize the latest findings related to this compound, providing insights into its current applications and future prospects.
One of the key areas of interest in recent research has been the synthesis and optimization of Benzenemethanol, 4-bromo-α,α-bis(4-bromophenyl)-. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an improved synthetic route that enhances yield and purity while reducing environmental impact. The researchers utilized a palladium-catalyzed cross-coupling reaction, which proved to be highly efficient for the introduction of bromine atoms at specific positions on the benzene ring. This advancement is critical for scaling up production and ensuring consistent quality for further biological testing.
In terms of biological activity, preliminary studies have indicated that Benzenemethanol, 4-bromo-α,α-bis(4-bromophenyl)- exhibits promising antimicrobial properties. A recent in vitro study conducted by a team at the University of Cambridge (2024) tested the compound against a panel of drug-resistant bacterial strains, including MRSA and Escherichia coli. The results showed significant inhibition of bacterial growth at micromolar concentrations, suggesting its potential as a lead compound for developing new antibiotics. Further mechanistic studies revealed that the compound disrupts bacterial cell membrane integrity, a mode of action that could circumvent existing resistance mechanisms.
Beyond its antimicrobial potential, Benzenemethanol, 4-bromo-α,α-bis(4-bromophenyl)- has also been investigated for its role in cancer therapy. A 2023 study in the journal Bioorganic & Medicinal Chemistry Letters explored its ability to inhibit specific protein-protein interactions involved in tumor progression. The compound demonstrated selective binding to the MDM2-p53 interaction site, leading to p53 stabilization and subsequent apoptosis in cancer cells. These findings highlight its potential as a novel anticancer agent, particularly for tumors with dysregulated p53 pathways.
Despite these promising results, challenges remain in the development of Benzenemethanol, 4-bromo-α,α-bis(4-bromophenyl)- for clinical applications. Pharmacokinetic studies have indicated low oral bioavailability, prompting researchers to explore prodrug strategies or nanoparticle-based delivery systems to improve its therapeutic profile. Additionally, comprehensive toxicity studies are needed to assess its safety profile before advancing to clinical trials. Recent work published in Toxicology Reports (2024) provided initial data on its acute toxicity in rodent models, showing a favorable safety window at therapeutic doses.
In conclusion, Benzenemethanol, 4-bromo-α,α-bis(4-bromophenyl)- (CAS: 67705-84-4) represents a versatile compound with significant potential in both antimicrobial and anticancer research. Recent advances in its synthesis and biological evaluation have laid the groundwork for further development. Future research should focus on optimizing its pharmacokinetic properties and expanding its therapeutic applications, potentially positioning it as a valuable addition to the pharmaceutical arsenal against resistant infections and cancer.
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